REACTION_SMILES
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[CH3:1][C:2]1([CH3:11])[CH2:3][NH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[Cl:22][CH2:23][Cl:24].[F:12][c:13]1[c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16][cH:17][cH:18]1>>[CH3:1][C:2]1([CH3:11])[CH2:3][N:4]([c:13]2[c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16][cH:17][cH:18]2)[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CNc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1F
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Name
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Type
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product
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Smiles
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CC1(C)CN(c2ccccc2[N+](=O)[O-])c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |